Cas no 6951-91-3 (1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone)
6951-91-3 structure
Product Name:1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
CAS-Nr.:6951-91-3
MF:C21H34O3
MW:334.49286699295
CID:1737972
PubChem ID:246205
Update Time:2025-04-21
1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
- 3,12-Dihydroxy-nor-cholanic Acid
- 23-Nordeoxycholic acid
- Nor-Desoxycholic Acid
- nordeoxycholic acid
- AC1L4X8K
- AC1Q5T2C
- (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name)
- SureCN1656466
- 23-Nor-deoxycholic acid
- Ambap
- 3,12-Dihydroxy-nor-cholanic Acid; 23-Nordeoxycholic acid; Nor-Desoxycholic Acid; nordeoxycholic acid; AC1L4X8K; AC1Q5T2C; (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name); SureCN1656466; 23-Nor-deoxycholic acid; Ambap;
- NSC-58849
- 3alpha,12alpha-dihydroxy-5beta-pregnan20-one
- 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one
- CHEMBL3137800
- NSC58849
- Q27149044
- 6951-91-3
- CHEBI:79892
- Pregnan-20-one,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-
- 1-[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
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- Inchi: 1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1
- InChI-Schlüssel: QIVOTMOKECOCJC-OCBUSJJZSA-N
- Lächelt: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H](C(C)=O)[C@]21C)O
Berechnete Eigenschaften
- Genaue Masse: 334.25092
- Monoisotopenmasse: 334.251
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 1
- Komplexität: 531
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topologische Polaroberfläche: 57.5Ų
Experimentelle Eigenschaften
- Dichte: 1.117
- Siedepunkt: 469.7°C at 760 mmHg
- Flammpunkt: 252°C
- Brechungsindex: 1.541
- PSA: 57.53
- LogP: 3.56600
1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone Verwandte Literatur
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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